1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
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Description
1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives, which “1-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone” is a part of, have been shown to have a wide variety of biological activities . They have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant and anti-inflammatory .
Mode of Action
Pyrazole derivatives often work by interacting with enzymes or receptors in the body, altering their function and leading to therapeutic effects .
Biochemical Pathways
Without specific information on “this compound”, it’s hard to say exactly which biochemical pathways it affects. Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Pyrazole derivatives, in general, can have varied pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Pyrazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of chemical compounds .
Properties
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-29-18-8-4-16(5-9-18)20-14-21(17-6-10-19(30-2)11-7-17)27(26-20)22(28)15-31-23-24-12-3-13-25-23/h3-13,21H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSHFQMIBDYYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=CC=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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